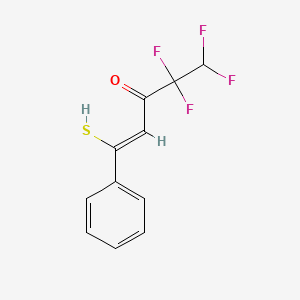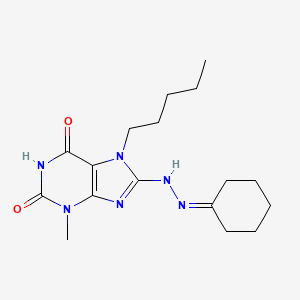
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol or ethanol and may involve refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the compound while reducing the reaction time and the amount of solvent used .
Chemical Reactions Analysis
Types of Reactions
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydrazine derivative .
Scientific Research Applications
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexylidenehydrazinylbenzoic acid
- Hydrazinyl 1,2,4-triazoles derivatives
- Imidazole containing compounds .
Uniqueness
What sets 8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a purine base with a hydrazine derivative. This structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Properties
CAS No. |
304876-07-1 |
|---|---|
Molecular Formula |
C17H26N6O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-(2-cyclohexylidenehydrazinyl)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C17H26N6O2/c1-3-4-8-11-23-13-14(22(2)17(25)19-15(13)24)18-16(23)21-20-12-9-6-5-7-10-12/h3-11H2,1-2H3,(H,18,21)(H,19,24,25) |
InChI Key |
XKZQVKJOJZUKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=C3CCCCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
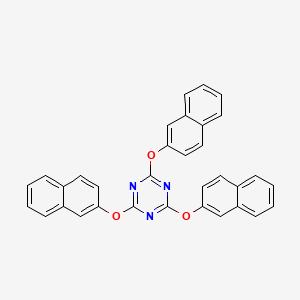
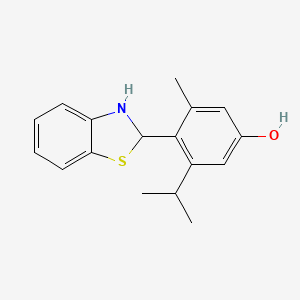
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

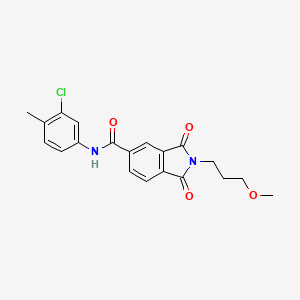
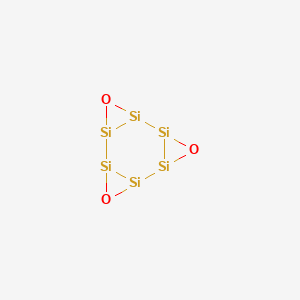
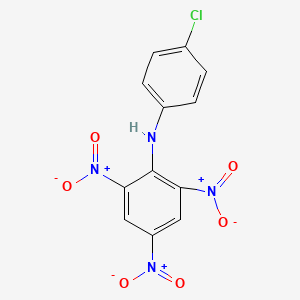
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
